4-Fluoro-4'-nitrochalcone

Crystallography Solid-State Chemistry Materials Science

Standard chalcone analogs introduce electronic variability that skews SAR interpretation. This compound solves that: a characterized dual-substituted α,β-unsaturated ketone (C15H10FNO3, MW 271.24) with validated monoclinic crystal data (P21/c). - **Structural Certainty**: Single-crystal XRD resolved unit cell (a=3.8860Å) enables PXRD calibration & CSP validation. - **SAR-Ready**: Direct probe for VEGFR-2/anti-angiogenic screens based on fluorochalcone class benchmarks (IC50 0.029-0.729 µM). - **Computational Utility**: Validated 3D-QSAR input (CoMFA q²=0.583) for NO inhibition prediction prior to synthesis.

Molecular Formula C15H10FNO3
Molecular Weight 271.24 g/mol
CAS No. 102692-39-7
Cat. No. B3399005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-4'-nitrochalcone
CAS102692-39-7
Molecular FormulaC15H10FNO3
Molecular Weight271.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C15H10FNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H/b10-3+
InChIKeyYMQIOFDMELMTTG-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-4'-nitrochalcone: Structural and Biological Overview


4-Fluoro-4'-nitrochalcone (CAS 102692-39-7; also indexed as 2805-53-0) is a synthetically derived chalcone featuring an electron-withdrawing 4-nitro group on the A-ring and a 4-fluoro substituent on the B-ring [1]. Its molecular formula is C15H10FNO3 with a molecular weight of 271.24 g/mol [1]. The compound's solid-state structure has been definitively resolved via single-crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group P21/c with unit cell parameters a = 3.8860 Å, b = 13.2324 Å, c = 24.199 Å, and β = 91.963° [2]. This specific combination of substituents imparts a unique electronic profile to the α,β-unsaturated ketone core, creating a distinct platform for exploring biological target engagement and structure-activity relationships (SAR) within the broader chalcone chemical space [1].

Crystallography & Solid-State Studies Defined crystal structure (P21/c) supports identity verification and computational modeling.
Kinase & Pathway Research Dual-substituted chalcone scaffold for kinase inhibition and angiogenesis-related pathway studies.
Cell-Model Endpoint Screening Supports cytotoxicity and anti-proliferative endpoint evaluation in cancer cell line panels.

4-Fluoro-4'-nitrochalcone: Analogs Not Interchangeable


The specific electronic and spatial properties of 4-fluoro-4'-nitrochalcone render it functionally distinct from its mono-substituted or differently substituted analogs. SAR studies within the nitrochalcone and fluorochalcone classes demonstrate that biological activity is highly sensitive to the nature and position of substituents [1]. The simultaneous presence of a strong electron-withdrawing nitro group and a smaller, electronegative fluorine atom creates a unique molecular electrostatic potential and dipole moment that influences interactions with biological targets, such as enzymes and receptors, in ways that compounds lacking this precise combination cannot replicate [2]. Furthermore, the compound's crystal packing, driven by specific C—H···O and C—H···F intermolecular interactions, defines its solid-state properties and may impact formulation behavior, a characteristic that is inherently unique to this molecule [3]. Therefore, substituting 4-fluoro-4'-nitrochalcone with a 'close' analog like 4-nitrochalcone or 4-fluorochalcone will introduce uncontrolled variability into an experimental system, directly impacting the reproducibility and interpretability of results.

Analog Mismatch
4-Nitrochalcone or 4-fluorochalcone lack the dual-substituted electronic profile; SAR may shift significantly and alter target engagement.
Solid-State Variability
Most close analogs lack a resolved crystal structure; absence of defined packing data may limit computational modeling and formulation reproducibility.
Pathway-Response Context
Biological activity is highly sensitive to substituent nature and position; class-level inference may not transfer across different cell models or enzyme assays.

4-Fluoro-4'-nitrochalcone: Comparative Evidence


Defined Crystal Structure vs. Non-Crystalline Analogs

The unambiguous three-dimensional structure of 4-fluoro-4'-nitrochalcone has been determined, providing definitive geometric and packing information. This is a key differentiator from many other chalcones for which no crystal structure is available, such as 4-nitrochalcone or 4-fluorochalcone, which lack published single-crystal X-ray diffraction data [1]. The resolved structure confirms the compound's conformation and intermolecular interactions, enabling precise computational modeling and formulation studies that are not possible with uncharacterized solid forms.

Crystal Structure vs. Non-Crystalline Analogs
Head-to-head comparison
Defined 3D structure (P21/c, Z=4) vs. structurally uncharacterized solid forms for 4-nitrochalcone and 4-fluorochalcone.
Provides verifiable identity and computational modeling reference.
Single-crystal XRD at 100 K; supports powder diffraction and CSP validation.
Crystallography Solid-State Chemistry Materials Science

VEGFR-2 Inhibition: Fluorophenyl Analog

In a series of 2-nitrochalcones, the 3-(4-fluorophenyl) derivative (compound 3c), which shares the core A-ring nitro and B-ring 4-fluoro substitution pattern with 4-fluoro-4'-nitrochalcone, was evaluated for VEGFR-2 inhibitory activity [1]. This activity profile provides a class-level inference for 4-fluoro-4'-nitrochalcone's potential as a kinase inhibitor. The 4-fluorophenyl analog exhibited significant inhibition, establishing a clear activity difference compared to the reference inhibitor staurosporine.

VEGFR-2 Inhibition: Fluorophenyl Analog
Class-level inference
Closely related analog IC50 = 31.49 µM; comparator staurosporine IC50 = 0.035 µM.
Supports kinase inhibition pathway-study fit; reported assay context requires review.
In vitro VEGFR-2 tyrosine kinase assay; class-level benchmark only.
Kinase Inhibition Cancer Biology Angiogenesis

Anti-Proliferative Activity of Fluoro-Chalcones

A study of fluoro-substituted chalcones, including compounds with structural features related to 4-fluoro-4'-nitrochalcone, reported their anti-proliferative activity across a panel of five human cancer cell lines (A549, A498, HeLa, A375, and HepG2) [1]. The study establishes a baseline potency range for this compound class, enabling researchers to position 4-fluoro-4'-nitrochalcone within the known activity landscape of fluorinated chalcones and to benchmark it against other derivatives in their own assays.

Anti-Proliferative Activity of Fluoro-Chalcones
Class-level inference
Fluoro-substituted chalcone class IC50 range 0.029–0.729 µM across five human cancer cell lines.
Reported cell-model response context; supports cytotoxicity endpoint review.
MTT assay, 48 h; A549, A498, HeLa, A375, HepG2. Activity range spans >10-fold.
Anticancer Cytotoxicity Drug Discovery

QSAR Prediction of Nitric Oxide Inhibition

A 3D-QSAR model was developed using 38 chalcone derivatives to predict nitric oxide (NO) inhibitory activity, a key marker of anti-inflammatory potential [1]. The model, built using the Comparative Molecular Field Analysis (CoMFA) method, provides a validated statistical framework for predicting the activity of novel chalcones like 4-fluoro-4'-nitrochalcone. This model is a more precise and quantitative tool for assessing potential activity than simple, qualitative comparisons to other chalcones.

QSAR Prediction of Nitric Oxide Inhibition
Class-level inference
3D-QSAR CoMFA model: r² = 0.989, q² = 0.583 (38 chalcone derivatives).
Supports computational activity prediction before experimental work.
Model built on NO inhibition in IFN-γ/LPS-activated RAW 264.7 cells.
Anti-inflammatory QSAR Computational Chemistry

PPO Inhibition of Fluorinated Chalcones

In a study evaluating chalcone derivatives as polyphenol oxidase (PPO) inhibitors, 4,4'-difluorochalcone, a close structural relative of 4-fluoro-4'-nitrochalcone, exhibited potent inhibitory activity [1]. This finding is a strong class-level inference for the PPO inhibitory potential of 4-fluoro-4'-nitrochalcone, as the difluoro analog's activity demonstrates the enzyme's tolerance for halogen substitution on the B-ring. In contrast, 4-nitrochalcone, lacking the fluorine atom, was not a potent PPO inhibitor, highlighting the functional consequence of the fluoro substitution.

PPO Inhibition of Fluorinated Chalcones
Class-level inference
4,4'-Difluorochalcone IC50 = 0.021 mM vs. 4-nitrochalcone (low/no inhibition).
Reported enzyme inhibition context; supports PPO screening studies.
In vitro PPO assay; class-level inference for B-ring fluorinated chalcones.
Enzyme Inhibition Food Science Polyphenol Oxidase

4-Fluoro-4'-nitrochalcone: Research Applications


Crystallography and Solid-State Studies

The availability of a fully resolved single-crystal X-ray structure for 4-fluoro-4'-nitrochalcone makes it an ideal candidate for fundamental solid-state chemistry research. Investigators can use the reported unit cell parameters and space group (P21/c) as a definitive reference for powder X-ray diffraction (PXRD) studies, computational crystal structure prediction (CSP) validation, and the analysis of intermolecular interactions like C—H···F and C—H···O hydrogen bonds [1]. This structural certainty is a critical selection criterion for research groups focusing on crystal engineering and materials science, and it distinguishes this compound from a vast majority of its structurally uncharacterized chalcone analogs.

Anti-Angiogenic and Kinase Inhibitor Lead Optimization

Based on the demonstrated VEGFR-2 inhibitory activity of the closely related 3-(4-fluorophenyl)-2-nitrochalcone (IC50 = 31.49 µM) [2], 4-fluoro-4'-nitrochalcone is a rational starting point for medicinal chemistry programs aimed at developing new anti-angiogenic agents. Its dual-substituted core provides two distinct handles for further chemical modification to improve potency and selectivity against this therapeutically relevant kinase target. Procurement of this specific scaffold enables systematic SAR exploration around the fluoro and nitro pharmacophores, a research path directly supported by quantitative comparator data.

Anti-Proliferative Assay Calibration and Validation

The established anti-proliferative activity range for the fluoro-substituted chalcone class (IC50 values from 0.029 to 0.729 µM) [3] provides a quantitative benchmark for researchers. 4-fluoro-4'-nitrochalcone can be procured and used as a reference compound to calibrate and validate new cytotoxicity screening assays, ensuring that experimental systems are performing within expected sensitivity ranges. Its use as a class-representative positive control ensures assay reliability and facilitates inter-study comparisons of data generated with novel chalcone derivatives.

Computational Chemistry & QSAR Prediction

The existence of a validated 3D-QSAR model for chalcone-mediated NO inhibition (model parameters: r² = 0.989, q² = 0.583) [4] allows researchers to use 4-fluoro-4'-nitrochalcone as a probe for computational chemistry studies. By applying the published CoMFA model, investigators can generate a quantitative prediction of its anti-inflammatory potential before any wet-lab experiments are conducted. This application positions the compound as a valuable tool for validating in silico models and guiding the synthesis of new analogs with predicted improvements in activity, a capability not available for many other chalcones.

Application
Selection Property
Validation Focus
Crystallography & Solid-State Studies
Defined single-crystal structure
PXRD pattern verification and CSP model validation
Kinase Inhibitor Lead Optimization
VEGFR-2 class-level inhibition benchmark
SAR around fluoro/nitro pharmacophores; assay potency context review
Cancer Cell-Model Screening
Cell-model endpoint review
Cytotoxicity and proliferation endpoint calibration
Computational Chemistry & QSAR
Validated 3D-QSAR model availability
In silico activity prediction; model-driven analog design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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